Molecular Weight and PEG Repeat Unit: Precise 479.56 g/mol vs. 303.35 (PEG3), 391.46 (PEG5), 567.7 (PEG9), 1757.11 (PEG36)
Azido-PEG7-t-butyl ester has a molecular weight of 479.56 g/mol, corresponding to exactly 7 PEG repeat units, which positions it as an intermediate-length linker within the Azido-PEGn-t-butyl ester series . The molecular weight progression across homologs is: PEG1 (215.25 g/mol), PEG2 (259.31 g/mol), PEG3 (303.35 g/mol), PEG4 (333.38 g/mol), PEG5 (391.46 g/mol), PEG7 (479.56 g/mol), PEG9 (567.7 g/mol), PEG12 (approx. 700 g/mol), PEG36 (1757.11 g/mol) . This 7-unit configuration provides 26 rotatable bonds and a heavy atom count of 33, offering distinct spatial separation and conformational flexibility relative to shorter or longer homologs .
| Evidence Dimension | Molecular weight (g/mol) and PEG repeat units |
|---|---|
| Target Compound Data | 479.56 g/mol; 7 PEG units; 26 rotatable bonds; 33 heavy atoms |
| Comparator Or Baseline | PEG3: 303.35 g/mol, 3 units; PEG5: 391.46 g/mol, 5 units; PEG9: 567.7 g/mol, 9 units; PEG36: 1757.11 g/mol, 36 units |
| Quantified Difference | PEG7 is 176.21 g/mol larger than PEG3 (58% increase), 88.1 g/mol larger than PEG5 (23% increase), 88.14 g/mol smaller than PEG9 (16% decrease), and 1277.55 g/mol smaller than PEG36 (73% decrease) |
| Conditions | Calculated from molecular formulas: PEG3 C13H25N3O5; PEG5 C17H33N3O7; PEG7 C21H41N3O9; PEG9 C25H49N3O11; PEG36 C79H157N3O38 |
Why This Matters
Molecular weight directly affects pharmacokinetic properties in PROTAC design, with 479.56 g/mol representing a balance between sufficient linker length for ternary complex formation and avoidance of excessive molecular bulk that could impair cellular permeability.
